Polymer Yield Advantage: 1,8-Octanediol Delivers 66–81% Yield vs. 30–56% for 1,6-Hexanediol in Acid-Catalyzed Polyether Synthesis
In direct head-to-head acid-catalyzed condensation polymerization studies, 1,8-octanediol produced hydroxy-terminated poly(alkylene oxides) in yields of 66–81% using both sulfuric acid and Nafion-H resin catalysts at 150–190 °C [1]. Under identical reaction conditions, 1,6-hexanediol yielded substantially lower polymer amounts of only 30% (Nafion-H) and 42–56% (sulfuric acid) [1]. The yield deficit for 1,6-hexanediol was mechanistically attributed to competitive intramolecular cyclization to form oxepane, a seven-membered cyclic ether that irreversibly consumes monomer without contributing to polymer chain growth [1]. Gas chromatographic analysis confirmed oxepane as the predominant volatile condensation byproduct in 1,6-hexanediol polymerizations but not in 1,8-octanediol or 1,10-decanediol reactions [1]. This cyclization pathway is disfavored for the C8 diol due to unfavorable ring-strain energetics for nine-membered oxonane formation, thereby preserving monomer for productive intermolecular chain extension.
| Evidence Dimension | Polymer yield in acid-catalyzed condensation polymerization |
|---|---|
| Target Compound Data | 66–81% (both H₂SO₄ and Nafion-H catalysts) |
| Comparator Or Baseline | 1,6-Hexanediol: 30% (Nafion-H); 42–56% (H₂SO₄) |
| Quantified Difference | 1,8-Octanediol yields exceed 1,6-hexanediol by 2.2× (Nafion-H) to ~1.5× (H₂SO₄) under identical conditions |
| Conditions | Acid-catalyzed condensation polymerization, 150–190 °C, sulfuric acid or Nafion-H resin catalyst; reaction monitored by size-exclusion chromatography |
Why This Matters
Higher polymer yield translates directly to reduced raw material consumption, lower purification burden, and improved process economics in polyether and polyester manufacturing workflows.
- [1] Synthesis and characterization of hydroxy-terminated poly(alkylene oxides) by condensation polymerization of diols. Polymer International. 1992;27(2):147-153. View Source
